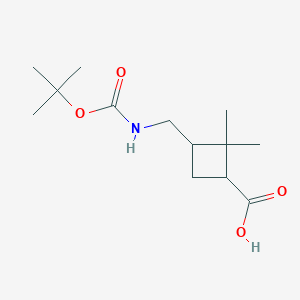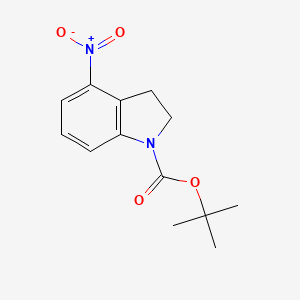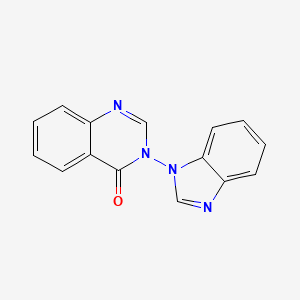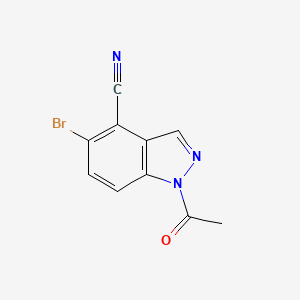![molecular formula C15H13NO3 B11857387 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11857387.png)
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a furan ring and an isopropylamino group. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione typically involves multi-step procedures starting from readily available precursors. One common method involves the cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction can be catalyzed by palladium on carbon (Pd/C) under reverse hydrogenolysis conditions, which provides a waste-free approach to the synthesis of the desired naphthoquinone derivatives .
Another efficient method involves visible-light-mediated [3+2] cycloaddition reactions. This green chemistry approach utilizes visible light to drive the reaction, resulting in high yields and excellent regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of palladium-catalyzed reactions and visible-light-mediated processes can be optimized for industrial applications, ensuring high efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its cytotoxic activity against cancer cell lines and antiviral properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Used in the development of novel materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and viruses .
Vergleich Mit ähnlichen Verbindungen
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione can be compared with other naphthoquinone derivatives, such as:
Naphtho[2,3-b]thiophene-4,9-dione: Similar structure but with a thiophene ring instead of a furan ring.
Lapachol: A naturally occurring naphthoquinone with antitumor and antiviral activities.
Plumbagin: Another naturally occurring naphthoquinone known for its anticancer and antimicrobial properties.
The uniqueness of this compound lies in its isopropylamino group, which can enhance its biological activity and selectivity compared to other naphthoquinone derivatives.
Eigenschaften
Molekularformel |
C15H13NO3 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-(propan-2-ylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H13NO3/c1-8(2)16-12-7-11-13(17)9-5-3-4-6-10(9)14(18)15(11)19-12/h3-8,16H,1-2H3 |
InChI-Schlüssel |
SQNUFZQUFFBKJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)
![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)



![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)


![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)


![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)
